molecular formula C23H24N2O4 B11362855 N-(3,4-dimethoxybenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11362855
M. Wt: 392.4 g/mol
InChI Key: HXLXBFYVGXCARX-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C20H25NO5. This compound is characterized by the presence of methoxy, phenyl, phenoxy, and pyridinyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxybenzyl chloride, which is then reacted with 3-methylphenol in the presence of a base to form the corresponding ether. This intermediate is further reacted with 2-pyridylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H24N2O4/c1-17-7-6-8-19(13-17)29-16-23(26)25(22-9-4-5-12-24-22)15-18-10-11-20(27-2)21(14-18)28-3/h4-14H,15-16H2,1-3H3

InChI Key

HXLXBFYVGXCARX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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